molecular formula C17H28N4O2 B10957915 N~5~-cycloheptyl-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide

N~5~-cycloheptyl-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10957915
M. Wt: 320.4 g/mol
InChI Key: ONJZUIGAQHUYMG-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole core substituted with cycloheptyl, diethyl, and methyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as N,N’-Dicycloheptyl-1-methyl-1H-pyrazole-4,5-dicarboxamide .

Uniqueness

What sets N-CYCLOHEPTYL-N,N-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C17H28N4O2

Molecular Weight

320.4 g/mol

IUPAC Name

5-N-cycloheptyl-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C17H28N4O2/c1-4-21(5-2)17(23)14-12-15(20(3)19-14)16(22)18-13-10-8-6-7-9-11-13/h12-13H,4-11H2,1-3H3,(H,18,22)

InChI Key

ONJZUIGAQHUYMG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2CCCCCC2)C

Origin of Product

United States

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